![molecular formula C21H26N2O3 B2799822 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1170254-45-1](/img/structure/B2799822.png)
2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as EMB-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
The synthesis of tetrahydroquinoline derivatives involves various strategies, including the Bischler–Napieralski isoquinoline synthesis, which can yield both normal and abnormal reaction products, providing a basis for exploring novel synthetic pathways and mechanistic insights into ring formation and functionalization (Doi, Shirai, & Sato, 1997). Another approach, the Pummerer-type reaction, enables the synthesis of tetrahydroquinolines with various substituents, highlighting the versatility of these scaffolds in synthetic organic chemistry (Toda, Sakagami, & Sano, 1999).
Biochemical and Pharmacological Applications
Compounds structurally related to 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been explored for their binding affinity to receptors and potential as imaging agents. For instance, benzamide analogues have been synthesized and evaluated as ligands for sigma-2 receptors, with applications in tumor diagnosis and the development of PET radiotracers (Abate et al., 2011; Tu et al., 2007). This indicates a potential application in the development of diagnostic tools for cancer and other diseases.
Potential Anticancer Applications
The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents have been reported, with some compounds showing promising cytotoxic activities against cancer cell lines (Redda, Gangapuram, & Ardley, 2010). This suggests that derivatives like 2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could have potential applications in cancer research, either as therapeutic agents or as tools to understand cancer biology better.
properties
IUPAC Name |
2-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-20-9-5-4-8-18(20)21(24)22-17-11-10-16-7-6-12-23(13-14-25-2)19(16)15-17/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAKKCNAGCBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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